molecular formula C12H12N2O4 B2690209 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 494866-98-7

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B2690209
CAS No.: 494866-98-7
M. Wt: 248.238
InChI Key: ZGFOLAPQPPXIBH-UHFFFAOYSA-N
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Description

“2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid” is a chemical compound with the CAS Number: 1790213-67-0 . It has a molecular weight of 248.24 . The IUPAC name for this compound is 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid .

Scientific Research Applications

Angiotensin Converting Enzyme Inhibition

One significant application of derivatives of "2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid" is in the synthesis of angiotensin converting enzyme (ACE) inhibitors. For instance, Hayashi et al. (1989) synthesized derivatives possessing potent in vitro ACE inhibitory activities, highlighting their potential for antihypertensive treatments (Hayashi et al., 1989).

Conformational Studies and Supramolecular Complexes

Another study by Gerhardt, Tutughamiarso, and Bolte (2012) on hydantoin-5-acetic acid, a close relative to "this compound", focused on its conformational preferences in crystallized form. This research sheds light on its potential use in developing supramolecular complexes, which are crucial for drug design and materials science (Gerhardt et al., 2012).

Antimicrobial Activities

In the realm of antimicrobial research, Youssef et al. (2015) explored the synthesis of derivatives incorporating the imidazolidinone nucleus, evaluating their efficacy against various bacteria and fungi. This work underscores the compound's potential in developing new antimicrobial agents (Youssef et al., 2015).

Enantioselective Synthesis

Aebi and Seebach (1985) utilized derivatives for the enantioselective α-alkylation of aspartic and glutamic acid, demonstrating its application in synthesizing biologically active molecules with specific stereochemistry (Aebi & Seebach, 1985).

Novel Synthetic Pathways

The work of Ghandi, Zarezadeh, and Taheri (2010) exemplifies another application in synthetic chemistry, where the compound was used as a bifunctional starting material in the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides. This underscores its utility in creating new chemical entities (Ghandi et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that the targets could be microbial proteins or enzymes.

Mode of Action

It’s plausible that it interacts with its targets by binding to active sites, thereby inhibiting their function and leading to antimicrobial effects .

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antimicrobial activity , it may lead to the death of microbial cells by disrupting essential cellular processes.

Properties

IUPAC Name

2-(3-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)13-12(18)14(9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFOLAPQPPXIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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